6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 2-methylpiperidine with 1,2,3,4-tetrahydroquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted piperidine derivatives .
Scientific Research Applications
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Uniqueness
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and pharmacological properties. Its combination of piperidine and tetrahydroquinoline moieties makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
1461714-92-0 |
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Molecular Formula |
C15H23ClN2 |
Molecular Weight |
266.8 |
Purity |
93 |
Origin of Product |
United States |
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